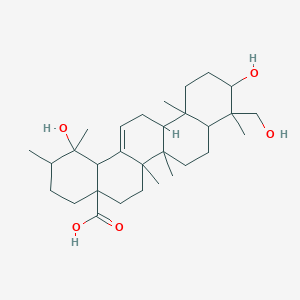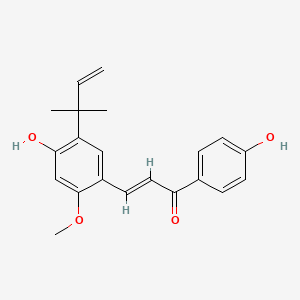
Licochalcone a
Descripción general
Descripción
Licochalcone A (LA) is a chalconoid, a type of natural phenol . It can be isolated from the root of Glycyrrhiza glabra (liquorice) or Glycyrrhiza inflata . It shows antimalarial, anticancer, antibacterial, and antiviral properties in vitro .
Synthesis Analysis
The synthesis of this compound involves the Claisen-Schmidt condensation of 4-(tetrahydropyran-2-yloxy)acetophenone with 2-methoxy-4-[(3-methylbut-2-en-1-yl)oxy]benzaldehyde . The THP group is removed under mild acidic conditions to give the corresponding chalcone ether, which undergoes a water-accelerated Claisen rearrangement under microwave irradiation or heating in a sealed tube in aqueous ethanol to yield this compound .Molecular Structure Analysis
This compound has a molecular formula of C21H22O4 . It is a valuable flavonoid primarily extracted from roots of Glycyrrhiza uralensis Fisch. ex DC .Chemical Reactions Analysis
This compound has been found to inhibit the PI3K/Akt/mTOR signaling pathway, thereby activating the mitochondrial apoptosis pathway, reducing the expression of Bcl-2, and promoting the expression of Bax and caspase-3 . This leads to the induction of apoptosis in MCF-7 cells .Physical and Chemical Properties Analysis
This compound has a molecular weight of 338.4 g/mol . It is a solid at room temperature .Aplicaciones Científicas De Investigación
Anti-Inflammatory and Antioxidant Properties
Licochalcone A (Lico A), a chalcone isolated from licorice root, demonstrates significant anti-inflammatory and antioxidant properties. Studies have shown its effectiveness in reducing oxidative stress and pro-inflammatory cytokines, inhibiting pathways like NF-κB, and upregulating pathways like Nrf2, which are involved in cytoprotective protein expression. These properties are evident in its application in ulcerative colitis, asthma, and allergic airway inflammation models (Dongyu Liu et al., 2018) (Xiao Chu et al., 2013) (L. Kolbe et al., 2006).
Anti-Cancer Potential
Lico A has shown promising anti-cancer effects, such as inducing apoptosis and ER stress in cancer cells, particularly in lung cancer cell lines. It promotes the expression of tumor-suppressor miR-144-3p, leading to apoptotic cell death in lung cancer (Yuanliang Yan et al., 2018) (Chenyu Qiu et al., 2017).
Antibacterial Activity
Lico A exhibits significant antibacterial activity, particularly against spore-forming bacteria like Bacillus subtilis. Its resistance to heating and certain conditions like high salt concentrations and proteases makes it a potential candidate for food preservation and development of antibacterial agents (Ryo-ichi Tsukiyama et al., 2002).
Neuroprotective Effects
In models of Parkinson's disease, Lico A has demonstrated neuroprotective effects by inhibiting microglial activation and reducing dopaminergic neuron loss. This suggests its potential application in treating neurodegenerative diseases (Bing-xu Huang et al., 2017).
Modulating Lipid Metabolism and Obesity
Lico A has been shown to regulate lipid metabolism, demonstrating potential in treating obesity and non-alcoholic fatty liver disease. It works through pathways like Sirt-1/AMPK, promoting weight loss and improving lipid profiles (Chian-Jiun Liou et al., 2019).
Immunomodulatory Effects
Lico A and its analogues can modulate the immune system by inhibiting lymphocyte proliferation and cytokine production, indicating potential applications in treating diseases involving immune dysregulation (L. Barfod et al., 2002).
Mecanismo De Acción
Target of Action
Licochalcone A (Lico-A) is a flavonoid compound derived from the root of the Glycyrrhiza species, a plant commonly used in traditional Chinese medicine . It has been identified as a potential multitarget compound . The primary targets of Lico-A include PTP1B and arginine methyltransferase 6 . These targets play crucial roles in cognitive activity and neuroprotection .
Mode of Action
Lico-A acts as a PTP1B inhibitor , enhancing cognitive activity through the BDNF-TrkB pathway . It also exhibits inhibitory effects on microglia activation , which enables mitigation of neuroinflammation . Furthermore, Lico-A has been identified as a selective inhibitor of arginine methyltransferase 6 .
Biochemical Pathways
Lico-A’s activity is mediated through several signaling pathways, such as PI3K/Akt/mTOR , P53 , NF-κB , and P38 . Caspase-3 apoptosis, MAPK inflammatory, and Nrf2 oxidative stress signaling pathways are also involved . These pathways and their downstream proteins enable Lico-A to regulate a wide range of cellular processes, including apoptosis, inflammation, and oxidative stress .
Pharmacokinetics
The pharmacokinetics of Lico-A reveal that it has poor bioavailability due to first-pass metabolism in the liver . This characteristic impacts its absorption, distribution, metabolism, and excretion (ADME), limiting its application in the food and pharmaceutical industries .
Result of Action
The molecular and cellular effects of Lico-A’s action are diverse. It has been reported to have neuroprotective effects , suggesting its potential in treating neurodegenerative diseases like Alzheimer’s . Moreover, Lico-A has shown promise in treating various diseases such as cancer, obesity, and skin diseases .
Action Environment
The action, efficacy, and stability of Lico-A can be influenced by environmental factors. For instance, Lico-A protects cells from oxidative stress mediated by UV and blue light . It is able to activate anti-inflammatory, antioxidant, and detoxifying enzymes, which protect skin cells from damage induced by oxidative stress .
Safety and Hazards
Direcciones Futuras
Análisis Bioquímico
Biochemical Properties
Licochalcone A demonstrates a wide range of pharmacological properties, including anticancer, anti-inflammatory, antioxidant, antibacterial, anti-parasitic, bone protection, blood glucose and lipid regulation, neuroprotection, and skin protection . It interacts with multiple therapeutic targets, such as TNF-α, VEGF, Fas, FasL, PI3K, AKT, and caspases .
Cellular Effects
This compound exhibits cytotoxicity towards human MCF-7 breast cancer cells, but not MCF-10A human breast epithelial cells . It influences cell function by up-regulating p53 expression and blocking cell cycle progression at G2/M, followed by apoptosis .
Molecular Mechanism
This compound is a non-S-adenosyl L-methionine (SAM) binding site competitive inhibitor of PRMT6 . In MCF-7 cells, it inhibited PRMT6-dependent methylation of histone H3 at arginine 2 (H3R2), which resulted in a significant repression of estrogen receptor activity .
Propiedades
IUPAC Name |
(E)-3-[4-hydroxy-2-methoxy-5-(2-methylbut-3-en-2-yl)phenyl]-1-(4-hydroxyphenyl)prop-2-en-1-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H22O4/c1-5-21(2,3)17-12-15(20(25-4)13-19(17)24)8-11-18(23)14-6-9-16(22)10-7-14/h5-13,22,24H,1H2,2-4H3/b11-8+ | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KAZSKMJFUPEHHW-DHZHZOJOSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C=C)C1=C(C=C(C(=C1)C=CC(=O)C2=CC=C(C=C2)O)OC)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C=C)C1=C(C=C(C(=C1)/C=C/C(=O)C2=CC=C(C=C2)O)OC)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H22O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10904181 | |
| Record name | Licochalcone A | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10904181 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
338.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
58749-22-7 | |
| Record name | Licochalcone A | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=58749-22-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Licochalcone A | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0058749227 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Licochalcone A | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10904181 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Licochalcone A | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | LICOCHALCONE A | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/JTV5467968 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the primary mechanism of action of Licochalcone A's anti-inflammatory effect?
A1: this compound exerts its anti-inflammatory effect by potently inhibiting the activation of the IκB kinase complex (IKK). This inhibition prevents the degradation of the inhibitor of NF-κB (IκB), thereby suppressing the nuclear translocation, DNA binding, and transcriptional activity of NF-κB []. It is noteworthy that this compound does not interfere with the recruitment of receptor-interacting protein 1 and IKKβ to TNF receptor I by TNF-α, suggesting a specific action on IKK activation.
Q2: How does this compound impact the arachidonic acid (AA)/cyclooxygenase (COX) pathway in LPS-activated microglia?
A2: this compound demonstrates a dose-dependent inhibition of PGE2 release by targeting the AA/COX pathway. It achieves this by decreasing the protein levels of phospholipase A2, COX-1, and COX-2, effectively suppressing the production of inflammatory mediators [].
Q3: Can this compound affect the activity of mitogen-activated protein kinases (MAPKs)?
A3: Yes, this compound has been shown to inhibit the phosphorylation and subsequent activation of p38 MAPK and Erk 1/2, key signaling molecules involved in inflammatory responses []. This inhibition contributes to its anti-inflammatory effects.
Q4: Does this compound target specific ion channels in T-lymphocytes?
A4: Research indicates that this compound suppresses ORAI1, Kv1.3, and KCa3.1 channels in T-lymphocytes in a concentration-dependent manner []. This suppression contributes to its anti-inflammatory effects by modulating calcium signaling, a crucial process for T-cell activation and proliferation.
Q5: What is the molecular formula and weight of this compound?
A5: this compound is a chalcone with the molecular formula C21H22O4 and a molecular weight of 338.4 g/mol.
Q6: Are there any characteristic spectroscopic data for this compound identification?
A6: Yes, this compound can be identified using spectroscopic techniques such as mass spectrometry (MS) and nuclear magnetic resonance (NMR). The structure has been elucidated using these techniques [].
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![7-Hydroxy-3-(4-hydroxyphenyl)-8-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]chromen-4-one](/img/structure/B7819556.png)
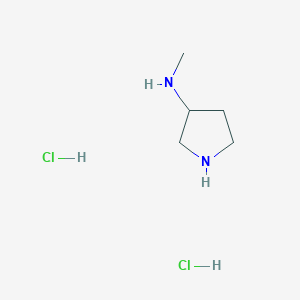

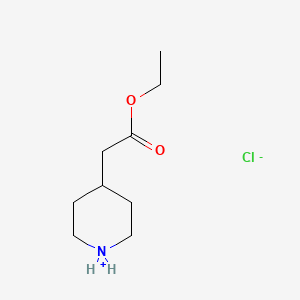
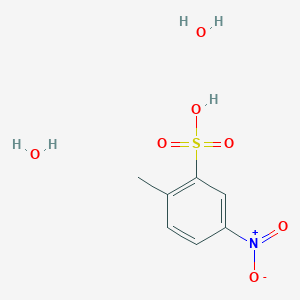
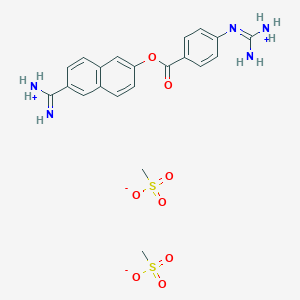
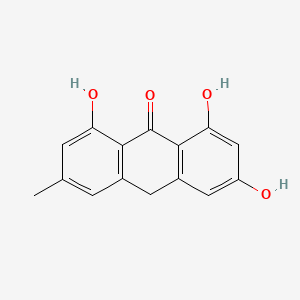
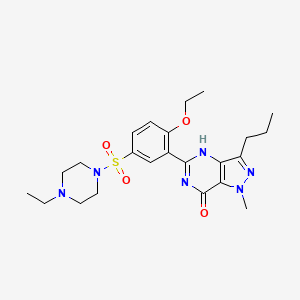
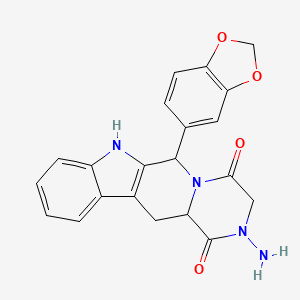
![(9b-hydroxy-6,6,9a-trimethyl-1-oxo-3,5,5a,7,8,9-hexahydrobenzo[e][2]benzofuran-5-yl) (2E,4E)-7-hydroxyocta-2,4-dienoate](/img/structure/B7819624.png)
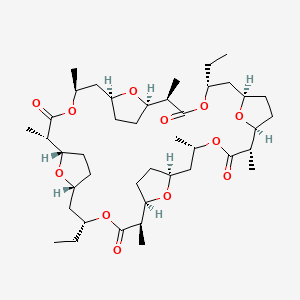

![1-Methyl-2-[(6Z,9Z)-6,9-pentadecadienyl]-4(1H)-quinolone](/img/structure/B7819645.png)
